N-(2-bromo-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antibacterial and Antifungal Properties
Research on derivatives of quinoxalin-2-one, a core structure related to the compound , indicates significant potential in antibacterial and antifungal applications. For instance, a study by Kumar et al. (2013) on azetidinone derivatives highlighted their efficacy against strains such as E. coli, S. aureus, K. pneumoniae, P. aeruginosa, C. albicans, A. niger, and A. flavus. These compounds, including the mentioned structure, demonstrate a promising avenue for the development of new antibacterial and antifungal agents due to their broad spectrum of activity (Kumar, Kumar, Drabu, Minhaj, 2013).
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of quinoxalin-2-one derivatives. Ibrahim et al. (2013) synthesized a series of such compounds, revealing that certain derivatives exhibited significant anticonvulsant activities in experimental models. This suggests the potential for developing novel anticonvulsant drugs from quinoxalin-2-one related compounds, including the specific acetamide derivative of interest (Ibrahim, Abd-Elrahman, Ayyad, El-Adl, Mansour, Eissa, 2013).
Anti-inflammatory and Analgesic Activities
Compounds structurally related to the specified acetamide have been investigated for their pharmacological relevance, including anti-inflammatory and analgesic activities. Rajveer et al. (2010) synthesized 6-bromo quinazolinone derivatives, examining their pharmacological activities. These studies suggest the potential of such compounds in developing new medications for treating inflammation and pain (Rajveer, Kumaraswamy, Sudharshini, Rathinaraj, 2010).
Antituberculosis Activity
Bai et al. (2011) explored the synthesis and anti-tuberculosis activity of quinolin-3-yl methyl acetamide derivatives. This research underscores the potential for leveraging the structural properties of compounds like the one for developing treatments against tuberculosis, indicating a promising area of research (Bai, Wang, Chen, Yuan, Xu, Sun, 2011).
Safety And Hazards
This involves a study of the compound’s potential hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound and its potential applications.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-10-4-5-14(13(20)6-10)22-18(24)9-17-19(25)23-16-8-12(3)11(2)7-15(16)21-17/h4-8,17,21H,9H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQMNHUJOJXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
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